molecular formula C11H12ClFO2 B15289904 Ethyl 3-(4-chloro-2-fluorophenyl)propanoate CAS No. 377083-98-2

Ethyl 3-(4-chloro-2-fluorophenyl)propanoate

Cat. No.: B15289904
CAS No.: 377083-98-2
M. Wt: 230.66 g/mol
InChI Key: FREXNMLSVAPYAA-UHFFFAOYSA-N
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Description

Ethyl 3-(4-chloro-2-fluorophenyl)propanoate is an organic compound with the molecular formula C11H12ClFO2 It is an ester derivative, characterized by the presence of a chloro and fluoro substituent on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(4-chloro-2-fluorophenyl)propanoate typically involves the esterification of 3-(4-chloro-2-fluorophenyl)propanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-chloro-2-fluorophenyl)propanoate can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and ethanol.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under reflux conditions.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

    Reduction: Lithium aluminum hydride in anhydrous ether is commonly used for the reduction of esters to alcohols.

Major Products Formed

    Substitution Reactions: Depending on the nucleophile, products such as 3-(4-methoxy-2-fluorophenyl)propanoate can be formed.

    Hydrolysis: The major products are 3-(4-chloro-2-fluorophenyl)propanoic acid and ethanol.

    Reduction: The major product is 3-(4-chloro-2-fluorophenyl)propanol.

Scientific Research Applications

Ethyl 3-(4-chloro-2-fluorophenyl)propanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 3-(4-chloro-2-fluorophenyl)propanoate involves its interaction with specific molecular targets and pathways. The chloro and fluoro substituents on the phenyl ring can influence the compound’s reactivity and binding affinity to various biological targets. The ester group can undergo hydrolysis, releasing the active carboxylic acid, which can further interact with enzymes and receptors in biological systems.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-(4-fluorophenyl)propanoate
  • Ethyl 3-(4-chlorophenyl)propanoate
  • Ethyl 3-(2-chloro-4-fluorophenyl)propanoate

Uniqueness

Ethyl 3-(4-chloro-2-fluorophenyl)propanoate is unique due to the presence of both chloro and fluoro substituents on the phenyl ring

Properties

CAS No.

377083-98-2

Molecular Formula

C11H12ClFO2

Molecular Weight

230.66 g/mol

IUPAC Name

ethyl 3-(4-chloro-2-fluorophenyl)propanoate

InChI

InChI=1S/C11H12ClFO2/c1-2-15-11(14)6-4-8-3-5-9(12)7-10(8)13/h3,5,7H,2,4,6H2,1H3

InChI Key

FREXNMLSVAPYAA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC1=C(C=C(C=C1)Cl)F

Origin of Product

United States

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